5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]
Brand Name: Vulcanchem
CAS No.:
VCID: VC13776608
InChI: InChI=1S/C9H12N2O/c1-3-9(4-1)6-11-8(12-7-9)2-5-10-11/h2,5H,1,3-4,6-7H2
SMILES: C1CC2(C1)CN3C(=CC=N3)OC2
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]

CAS No.:

Cat. No.: VC13776608

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] -

Specification

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]
Standard InChI InChI=1S/C9H12N2O/c1-3-9(4-1)6-11-8(12-7-9)2-5-10-11/h2,5H,1,3-4,6-7H2
Standard InChI Key UJANVOAGSJDAOR-UHFFFAOYSA-N
SMILES C1CC2(C1)CN3C(=CC=N3)OC2
Canonical SMILES C1CC2(C1)CN3C(=CC=N3)OC2

Introduction

Structural Elucidation and Molecular Characterization

Core Architecture and Stereochemical Features

The compound’s IUPAC name, spiro[5,7-dihydropyrazolo[5,1-b] oxazine-6,1'-cyclobutane], delineates its bicyclic framework. The pyrazolo[5,1-b] oxazine ring system consists of a fused pyrazole and oxazine, while the cyclobutane ring forms a spiro connection at the oxazine’s 6-position. This arrangement imposes significant ring strain, particularly in the cyclobutane component, which influences both reactivity and conformational dynamics.

Key structural parameters include:

  • Molecular formula: C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

  • Molecular weight: 164.20 g/mol

  • SMILES notation: C1CC2(C1)CN3C(=CC=N3)OC2\text{C1CC2(C1)CN3C(=CC=N3)OC2}, encoding the spiro connectivity and substituent positions.

X-ray crystallography or advanced NMR studies would further clarify bond angles and torsional strains, but such data remain unavailable in published literature.

Synthetic Methodologies and Optimization

Classical Approaches to Pyrazolo-Oxazine Frameworks

The synthesis of related pyrazolo-oxazine derivatives often involves cyclocondensation reactions. For example, Taati et al. demonstrated that 5,6-dihydro-4H-1,3-oxazines can be synthesized via microwave-assisted, solvent-free condensation of 3-aminopropanol with carboxylic acids . While this method targets non-spiro oxazines, adapting it to spiro systems may require introducing cyclobutane precursors at critical stages.

Spiro Junction Formation

Constructing the spiro center necessitates strategic ring-closing maneuvers. A plausible route involves:

  • Preforming the cyclobutane ring via [2+2] photocycloaddition or strain-driven cyclization.

  • Coupling with a pyrazolo-oxazine precursor through nucleophilic substitution or metal-catalyzed cross-coupling.

Physicochemical and Electronic Properties

Spectroscopic Signatures

  • IR spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) near 1640 cm1^{-1} (amide I band) and ν(N-H)\nu(\text{N-H}) around 1590 cm1^{-1}, consistent with related oxazines .

  • NMR: The 1H^1\text{H} NMR spectrum likely shows distinct signals for cyclobutane protons (δ 1.5–2.5 ppm) and pyrazole/oxazine protons (δ 6.0–8.0 ppm) .

Quantum Chemical Insights

Density Functional Theory (DFT) studies on analogous oxazines reveal that HOMO-LUMO gaps correlate with reactivity. For instance, Zinad et al. reported HOMO energies of −6.12 eV and LUMO energies of −1.89 eV for a morpholine-substituted oxazine, suggesting moderate electrophilicity . Extrapolating these findings, the spiro compound’s strained cyclobutane may lower the LUMO energy, enhancing susceptibility to nucleophilic attack.

Biological and Pharmacological Implications

Antibacterial Activity

While direct studies on this spiro compound are lacking, structurally related oxazines exhibit notable antibacterial properties. Zinad et al. observed that morpholine-functionalized oxazines inhibit Staphylococcus aureus and Escherichia coli with MIC values comparable to tetracycline . The spiro derivative’s rigid architecture may enhance membrane permeability, potentiating similar effects.

Industrial and Material Science Applications

Coordination Chemistry

The oxazine’s nitrogen and oxygen atoms can act as ligands for transition metals. Complexation with Cu(II) or Fe(III) might yield catalysts for oxidation reactions, leveraging the spiro system’s steric bulk to modulate selectivity.

Polymer Additives

Incorporating spirocyclic units into polymers could improve thermal stability. The cyclobutane’s strain energy might dissipate mechanical stress, enhancing material durability in high-performance plastics.

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